molecular formula C15H19NO7 B588056 4-(4-Acetyl-2-methoxy-5-nitrophenoxy)-butanoic Acid Ethyl Ester CAS No. 1031702-80-3

4-(4-Acetyl-2-methoxy-5-nitrophenoxy)-butanoic Acid Ethyl Ester

Cat. No.: B588056
CAS No.: 1031702-80-3
M. Wt: 325.317
InChI Key: QFBXDFLAZPHMAN-UHFFFAOYSA-N
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Description

4-(4-Acetyl-2-methoxy-5-nitrophenoxy)-butanoic Acid Ethyl Ester is a synthetic organic compound with a complex structure It is characterized by the presence of an acetyl group, a methoxy group, and a nitro group attached to a phenoxy ring, which is further connected to a butanoic acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Acetyl-2-methoxy-5-nitrophenoxy)-butanoic Acid Ethyl Ester typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Introduction of a nitro group to the phenol ring.

    Acetylation: Addition of an acetyl group to the phenol ring.

    Methoxylation: Introduction of a methoxy group to the phenol ring.

    Esterification: Formation of the butanoic acid ethyl ester moiety.

Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, acetic anhydride for acetylation, and methanol for methoxylation. The final esterification step often involves the use of ethanol and a strong acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-(4-Acetyl-2-methoxy-5-nitrophenoxy)-butanoic Acid Ethyl Ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy group could result in various substituted phenoxy compounds.

Scientific Research Applications

4-(4-Acetyl-2-methoxy-5-nitrophenoxy)-butanoic Acid Ethyl Ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Acetyl-2-methoxy-5-nitrophenoxy)-butanoic Acid Ethyl Ester involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the acetyl and methoxy groups can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Acetyl-2-methoxy-5-nitrophenoxy)-butanoic Acid Methyl Ester: Similar structure but with a methyl ester instead of an ethyl ester.

    4-(4-Acetyl-2-methoxy-5-nitrophenoxy)-propanoic Acid Ethyl Ester: Similar structure but with a propanoic acid moiety instead of butanoic acid.

    4-(4-Acetyl-2-methoxy-5-nitrophenoxy)-butanoic Acid: Similar structure but without the ester group.

Uniqueness

4-(4-Acetyl-2-methoxy-5-nitrophenoxy)-butanoic Acid Ethyl Ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ester moiety enhances its solubility and stability, making it a valuable compound for various applications.

Biological Activity

4-(4-Acetyl-2-methoxy-5-nitrophenoxy)-butanoic Acid Ethyl Ester, identified by its CAS number 1031702-80-3, is a synthetic compound with notable biological activities. This article explores its chemical properties, biological effects, and potential applications based on recent research findings.

  • Molecular Formula : C15H19NO7
  • Molecular Weight : 325.31 g/mol
  • Structure : The compound features a butanoic acid backbone with an ethyl ester group and a nitrophenoxy moiety, contributing to its biological activity.

Antibacterial Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant antibacterial properties. For instance, related compounds have shown effectiveness against various bacterial strains such as E. faecalis, P. aeruginosa, and K. pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

Anticancer Activity

The compound's anticancer potential has been assessed through various studies. Similar derivatives have demonstrated IC50 values in the range of 7 to 20 µM against different cancer cell lines, indicating their ability to inhibit cancer cell proliferation effectively. Notably, compounds targeting angiogenesis and cancer signaling pathways have shown promising results in preclinical trials .

Case Study Example

In a study evaluating the effects of related nitrophenyl derivatives on human leukemia cell lines, it was found that these compounds could induce apoptosis and significantly reduce cell viability at concentrations as low as 1.50 µM .

Anti-inflammatory Activity

The anti-inflammatory properties of the compound have also been highlighted in research focusing on its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. Compounds exhibiting similar structures have demonstrated up to 89% inhibition of IL-6 at a concentration of 10 µg/mL, suggesting that this class of compounds may serve as effective anti-inflammatory agents .

Summary of Biological Activities

Activity Type Effectiveness Notes
AntibacterialMIC: 40-50 µg/mL against multiple strainsComparable to standard antibiotics like ceftriaxone
AnticancerIC50: 7-20 µM in various cancer cell linesInduces apoptosis; targets angiogenesis and signaling pathways
Anti-inflammatoryInhibition of IL-6 and TNF-α up to 89%Significant potential for treating inflammatory conditions

Properties

IUPAC Name

ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO7/c1-4-22-15(18)6-5-7-23-14-9-12(16(19)20)11(10(2)17)8-13(14)21-3/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBXDFLAZPHMAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCOC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10744160
Record name Ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031702-80-3
Record name Ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

70% Nitric acid (60 mL) was cooled in an ice bath. Ethyl 4-(4-ethanoyl-2-methoxylphenoxy)butanoate (21 g, 0.075 mol) was added in portions over 20 minutes. The solution was stirred for 1.5 h while monitoring the temperature, which did not rise above 22° C. The solution was cautiously poured into water (800 mL), which was then cooled to 4° C. for several hours. The product was collected via filtration and recrystallized from ethanol (250 mL) to yield ethyl 4-(4-ethanoyl-2-methoxy-5-nitrophenoxy)butanoate (11.04 g, 45.3%) as a yellow flocculent powder. 1H NMR (δ, ppm): 1.31 (t, CO2CH2CH3), 2.21 (p, ArOCH2CH2CH2), 2.52 (s, ArCOCH3), 2.56 (t, ArOCH2CH2CH2), 3.98 (s, ArOCH3), 4.19 (m, ArOCH2 and CO2CH2), 6.76 (d, aromatic H ortho to ArOCH2), 7.65 (s, aromatic H ortho to ArOCH3).
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Three

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